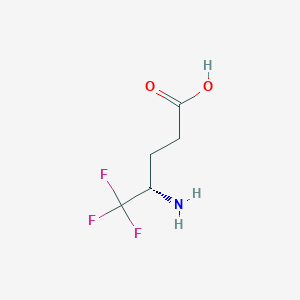

(S)-4-Amino-5,5,5-trifluoropentanoic acid

CAS No.: 1287373-66-3

Cat. No.: VC17550820

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1287373-66-3 |

|---|---|

| Molecular Formula | C5H8F3NO2 |

| Molecular Weight | 171.12 g/mol |

| IUPAC Name | (4S)-4-amino-5,5,5-trifluoropentanoic acid |

| Standard InChI | InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 |

| Standard InChI Key | FMHFLFRQGOQLBU-VKHMYHEASA-N |

| Isomeric SMILES | C(CC(=O)O)[C@@H](C(F)(F)F)N |

| Canonical SMILES | C(CC(=O)O)C(C(F)(F)F)N |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

(S)-4-Amino-5,5,5-trifluoropentanoic acid features a pentanoic acid backbone with a trifluoromethyl () group attached to the terminal carbon (C5) and an amino () group at the fourth carbon (C4). The stereochemistry at C4 is explicitly configured in the S-enantiomeric form, as denoted by the IUPAC name (4S)-4-amino-5,5,5-trifluoropentanoic acid.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 171.12 g/mol | |

| Exact Mass | 171.05100 | |

| IUPAC Name | (4S)-4-amino-5,5,5-trifluoropentanoic acid | |

| Canonical SMILES | C(CC(=O)O)C(C(F)(F)F)N | |

| Isomeric SMILES | C(CC(=O)O)C@@HN | |

| Polar Surface Area (PSA) | 63.32 Ų | |

| LogP (Octanol-Water Partition) | 1.44 |

Stereochemical Significance

The S-configuration at C4 imparts distinct electronic and steric properties to the molecule. The trifluoromethyl group’s strong electron-withdrawing nature influences the compound’s acidity, solubility, and interaction with biological targets . Comparative studies of enantiomers, such as the (R)-counterpart, reveal divergent biochemical behaviors, underscoring the importance of stereochemical control in synthetic workflows .

Synthesis and Manufacturing Processes

Enantioselective Synthesis

The synthesis of (S)-4-amino-5,5,5-trifluoropentanoic acid typically involves enantioselective methods to ensure high optical purity. A prominent approach utilizes chiral nickel(II) complexes with tridentate ligands to achieve dynamic kinetic resolution (DKR) of racemic precursors . For instance, racemic 2-amino-5,5,5-trifluoropentanoic acid undergoes DKR in the presence of (S)-configured ligands and nickel(II) chloride, yielding the (S)-enantiomer with >95% diastereomeric excess .

Table 2: Synthesis Parameters for Scalable Production

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Racemic 2-amino-5,5,5-trifluoropentanoic acid | |

| Catalyst System | Ni(II) chloride, (S)-ligands | |

| Reaction Scale | Up to 20 g | |

| Diastereomeric Excess (d.e.) | >95% | |

| Yield | 88–90% |

Challenges in Purification

Purification of the (S)-enantiomer is complicated by the formation of diastereomeric byproducts and polymeric impurities. Analytical HPLC-MS with acetonitrile gradients in 0.1% aqueous trifluoroacetic acid (TFA) has been employed to resolve these mixtures, though preparative-scale chromatography often requires alternative solvents like formic acid to avoid TFA-induced complications .

Physicochemical Properties and Analytical Characterization

Thermal and Solubility Profiles

(S)-4-Amino-5,5,5-trifluoropentanoic acid exhibits a boiling point of 259°C at 760 mmHg and a flash point of 110.4°C, reflecting its thermal stability . The compound’s density () and refractive index () are consistent with its fluorinated structure .

Spectroscopic Data

-

NMR Spectroscopy: NMR (200 MHz, DO) reveals resonances at δ 2.35–2.50 (m, 2H, CH), 3.10–3.25 (m, 1H, CH-NH), and 1.85–2.00 (m, 2H, CH-CF) .

-

Mass Spectrometry: ESI-MS analysis identifies the molecular ion peak at 171.05 ([M]) and protonated adducts at 172.06 ([M+H]) .

Applications in Pharmaceutical and Biochemical Research

Protein NMR Spectroscopy

The group in trifluorinated amino acids serves as a dual - NMR probe for studying protein dynamics. Incorporation of (S)-4-amino-5,5,5-trifluoropentanoic acid into deuterated proteins enhances signal resolution in methyl TROSY experiments, enabling detailed analysis of hydrophobic core interactions .

Drug Design and Medicinal Chemistry

The trifluoromethyl group’s lipophilicity and metabolic stability make this compound a valuable building block for:

-

Protease Inhibitors: Enhanced binding affinity to hydrophobic enzyme pockets.

-

Anticancer Agents: Improved pharmacokinetic profiles via fluorine-mediated membrane permeability .

Table 3: Biomedical Applications and Case Studies

Challenges and Future Perspectives

Synthetic Limitations

Current methodologies face hurdles in scalability and cost-efficiency, particularly in ligand recycling and nickel(II) catalyst recovery . Innovations in continuous-flow synthesis and immobilized chiral ligands are under investigation to address these issues.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume